molecular formula C16H15BrN2O4 B2643922 [(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 387378-72-5

[(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2643922
CAS No.: 387378-72-5
M. Wt: 379.21
InChI Key: OMFURAAMDFGDJS-UHFFFAOYSA-N
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Description

[(2-Ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a brominated pyridine derivative featuring a 5-bromo substituent on the pyridine ring and a 3-carboxylate ester linked to a (2-ethoxyphenyl)carbamoyl group. This structure combines a halogenated aromatic system with a carbamate ester, making it a candidate for studies in medicinal chemistry, material science, or agrochemical research.

Properties

IUPAC Name

[2-(2-ethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-2-22-14-6-4-3-5-13(14)19-15(20)10-23-16(21)11-7-12(17)9-18-8-11/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFURAAMDFGDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted pyridine derivatives.

Scientific Research Applications

[(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which [(2-ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Positional Isomers of the Pyridine Core

Key Example :

  • Methyl 5-bromopyridine-2-carboxylate (CAS RN: 29682-15-3)
    • Molecular Weight : 216.03 g/mol
    • Key Differences : The ester group is at the 2-position instead of the 3-position on the pyridine ring.
    • Implications : Positional isomerism alters electronic distribution and steric hindrance. The 3-carboxylate (target compound) may exhibit distinct reactivity in nucleophilic substitution compared to the 2-isomer due to proximity to the bromine atom .
Compound Pyridine Ester Position Molecular Weight (g/mol) CAS RN
Target 3 ~483–497 (estimated) N/A
Methyl 5-bromo-2-carboxylate 2 216.03 29682-15-3

Variations in the Carbamoyl Substituent

Key Examples :

[2-(2-Methoxyphenyl carbamoyl)methyl] 5-bromo-3-carboxylate (CAS RN: 730251-62-4) Molecular Weight: 483.04 g/mol Key Difference: Methoxy (OCH₃) vs. ethoxy (OCH₂CH₃) on the phenyl ring. Impact: Ethoxy increases lipophilicity (logP ~1.5 vs.

[2-(4-Ethyl(isopropyl)amino phenyl)carbamoyl]methyl 5-bromo-3-carboxylate (CAS RN: 387378-25-8) Key Difference: Ethyl(isopropyl)amino group instead of ethoxyphenyl. Impact: The amino group introduces hydrogen-bonding capacity, which may improve target affinity in biological systems but reduce metabolic stability .

Compound Substituent Molecular Weight (g/mol) LogP (Estimated)
Target 2-Ethoxyphenyl ~483–497 ~2.8
Methoxy analog 2-Methoxyphenyl 483.04 ~2.3
Amino analog Ethyl(isopropyl)amino N/A ~1.5

Functional Group Modifications

Key Example :

  • [2-(Dimethylsulfamoyl)phenyl]methyl 5-bromo-3-carboxylate Key Difference: Sulfamoyl (SO₂NMe₂) replaces carbamoyl (CONH). This could enhance interactions with cationic biological targets .

Research Implications

  • Medicinal Chemistry : The ethoxy group’s lipophilicity may improve blood-brain barrier penetration, while bromine’s position could influence halogen bonding in protein-ligand interactions.
  • Material Science : Bromine and ester groups offer sites for further functionalization (e.g., Suzuki coupling, hydrolysis).

Biological Activity

[(2-Ethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a synthetic compound that belongs to the class of carbamates and pyridine derivatives. Its potential biological activities have garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14BrN2O3
  • Molecular Weight : 302.15 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in inflammatory processes and microbial growth. The compound's mechanism of action is believed to involve modulation of signaling pathways that are crucial for cellular responses to stimuli.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis and death.

Anticancer Properties

Recent investigations into the antiproliferative effects of related compounds have revealed promising results against various cancer cell lines. For instance, derivatives with similar structural motifs demonstrated IC50 values ranging from 37 nM to 193 nM against multiple cancer types, indicating potential for further development as anticancer agents .

CompoundCell Line TestedIC50 (nM)
Compound AMCF-7 (Breast Cancer)55
Compound BA549 (Lung Cancer)49
Compound CHCT116 (Colon Cancer)37

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This effect can be crucial in managing diseases characterized by chronic inflammation.

Case Studies and Research Findings

  • Antiproliferative Activity : In a study evaluating various derivatives of pyridine carboxamides, compounds structurally related to this compound showed significant inhibition of cell proliferation in cancer models. The most potent derivatives exhibited GI50 values comparable to established chemotherapeutics .
  • Mechanistic Insights : Further research has suggested that these compounds may act as dual inhibitors targeting both EGFR and CDK2 pathways, which are critical in cancer progression . This dual action enhances their therapeutic potential.
  • Safety Profile : Preliminary toxicity assessments indicated that certain derivatives maintained high cell viability (>85%) at concentrations up to 50 μM in non-cancerous cell lines, suggesting a favorable safety profile for further development .

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